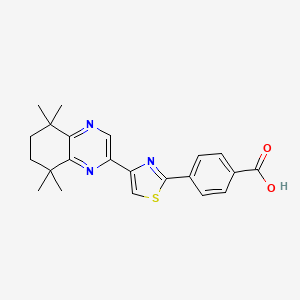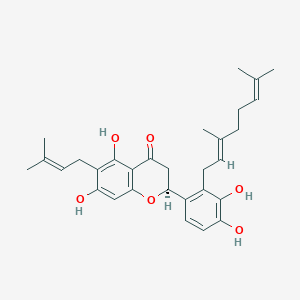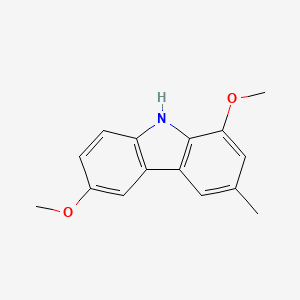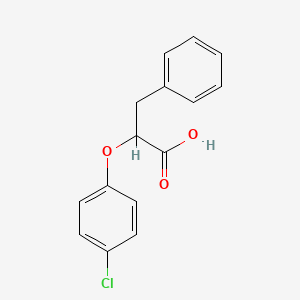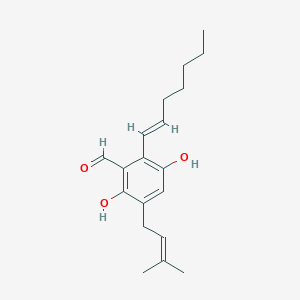
Tetrahydroauroglaucin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydroauroglaucin is a member of hydroquinones. It has a role as a metabolite.
科学的研究の応用
Environmental Impact and Removal Techniques
- Environmental Presence and Removal : Certain antibiotics, due to their extensive use, have become omnipresent in various ecological compartments, leading to serious environmental issues including ecological risks and human health damages. Advanced oxidation processes are proposed as alternative methods to effectively remove such compounds from waters, which could also apply to tetrahydroauroglaucin if it shares similar environmental persistence and toxicity concerns (Daghrir & Drogui, 2013).
Biological Models for Research
- Alternative Biological Models : The protozoan Tetrahymena has been highlighted as an alternative to animal experimentation in biological research. It is characterized by a well-ordered structure and a short life cycle, making it a suitable model for various physiological and molecular studies. This could be relevant for studying the effects of compounds like tetrahydroauroglaucin in a controlled, ethical, and cost-effective manner (Mar et al., 2019).
Antibiotic Resistance and Environmental Concerns
- Antibiotic Resistance : The widespread use of antibiotics, including tetracyclines and sulfonamides, has led to the emergence of resistance in various bacteria. Studies on Salmonella spp. have shown high rates of resistance to these antibiotics, which is a growing concern for public health. Research into resistance mechanisms and the presence of resistance genes is crucial for understanding and mitigating the impact of antibiotic use and could be relevant for compounds like tetrahydroauroglaucin if it is used as an antibiotic or interacts with microbial communities (Pavelquesi et al., 2021).
Potential Therapeutic Properties
- Therapeutic Potential : Tetracyclines, known for their broad-spectrum antibiotic capabilities, have also been found to have multiple "protective" actions, such as anti-apoptotic and anti-inflammatory properties. This highlights the potential for compounds within this class, possibly including tetrahydroauroglaucin, to benefit patients suffering from various pathologies beyond their antimicrobial use (Griffin et al., 2010).
特性
CAS番号 |
40434-07-9 |
|---|---|
製品名 |
Tetrahydroauroglaucin |
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h8-10,12-13,21-22H,4-7,11H2,1-3H3/b9-8+ |
InChIキー |
FYGPFTSGVSZKAJ-CMDGGOBGSA-N |
異性体SMILES |
CCCCC/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
SMILES |
CCCCCC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
正規SMILES |
CCCCCC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



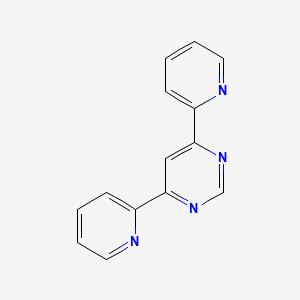
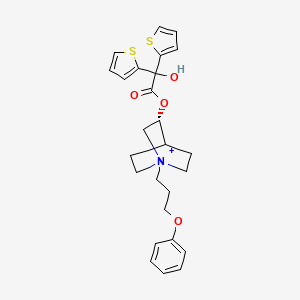
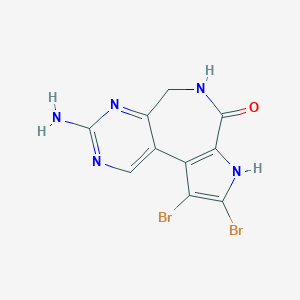
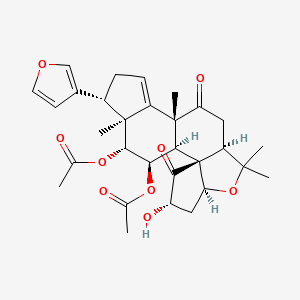
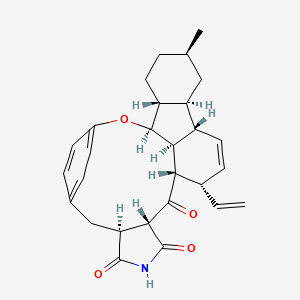
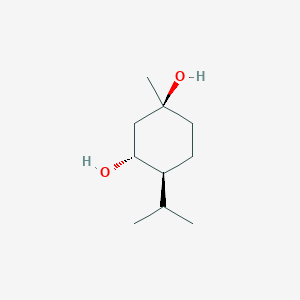
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)


